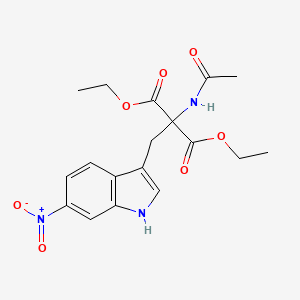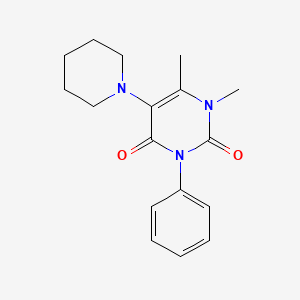
2,4(1H,3H)-Pyrimidinedione, 1,6-dimethyl-3-phenyl-5-(1-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-dimethyl-3-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl, phenyl, and piperidinyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-3-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione typically involves the following steps:
-
Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative. For example, acetylacetone can react with guanidine hydrochloride in the presence of a base such as sodium ethoxide to form the pyrimidine ring.
-
Introduction of Substituents: : The methyl, phenyl, and piperidinyl groups can be introduced through various substitution reactions. For instance, the phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst. The piperidinyl group can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate leaving group.
-
Final Cyclization: : The final step involves cyclization to form the desired pyrimidine-2,4(1h,3h)-dione structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of 1,6-dimethyl-3-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,6-dimethyl-3-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a suitable leaving group such as a halide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
1,6-dimethyl-3-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1,6-dimethyl-3-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
1,6-dimethyl-3-phenylpyrimidine-2,4(1h,3h)-dione: Lacks the piperidinyl group, resulting in different chemical and biological properties.
3-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione: Lacks the methyl groups, which may affect its reactivity and biological activity.
1,6-dimethyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione:
Uniqueness
1,6-dimethyl-3-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione is unique due to the presence of all three substituents (methyl, phenyl, and piperidinyl groups) on the pyrimidine ring. This combination of substituents imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
32150-72-4 |
|---|---|
分子式 |
C17H21N3O2 |
分子量 |
299.37 g/mol |
IUPAC名 |
1,6-dimethyl-3-phenyl-5-piperidin-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O2/c1-13-15(19-11-7-4-8-12-19)16(21)20(17(22)18(13)2)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |
InChIキー |
AIMWLOZRRNMGRU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


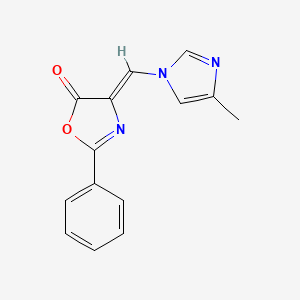

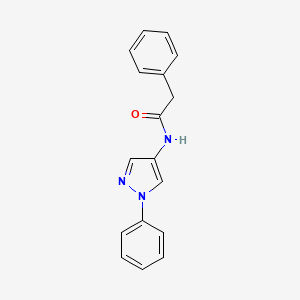

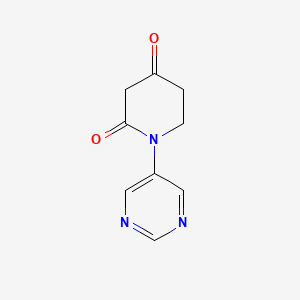
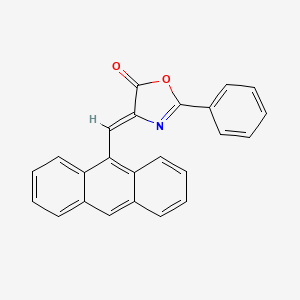
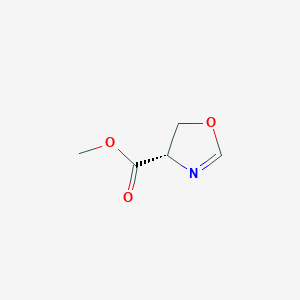
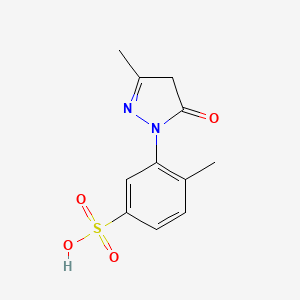
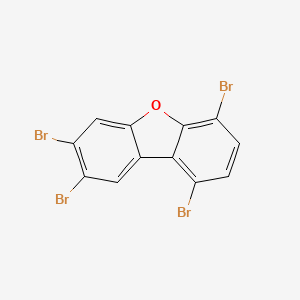
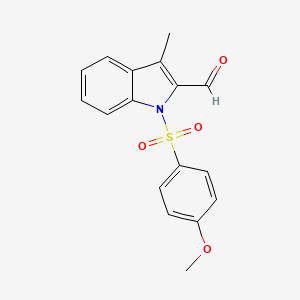
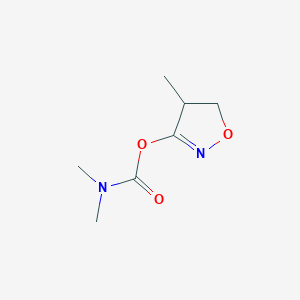
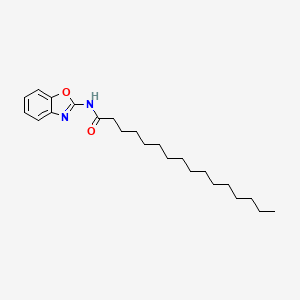
![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)
